MEL24

Mdm2-p53 interaction E3 ubiquitin ligase p53 pathway

Researchers often misclassify MEL24 as a generic Mdm2 antagonist, compromising experimental design. MEL24 is an Mdm2 E3 ubiquitin ligase inhibitor targeting the Mdm2-MdmX hetero-complex catalytic activity-functionally distinct from Nutlin-3 binding inhibitors. • ED₅₀ 9.2 μM (293T); elevates p53, Mdm2, MdmX at 15 μM/6 h (HCT116) • Active in p53-null systems (H1299) via transcription-independent Mdm2 stabilization • Reduces Mdm2/p53 ubiquitination at 31 μM; benchmark for tetrahydro-β-carboline SAR • ≥98% purity, rigorous QC, global shipping with blue ice

Molecular Formula C17H18N4O3
Molecular Weight 326.35 g/mol
Cat. No. B12395165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEL24
Molecular FormulaC17H18N4O3
Molecular Weight326.35 g/mol
Structural Identifiers
SMILESCN1C(=O)C(C(=O)N(C1=O)C)C2C3=C(CCN2)C4=CC=CC=C4N3
InChIInChI=1S/C17H18N4O3/c1-20-15(22)12(16(23)21(2)17(20)24)14-13-10(7-8-18-14)9-5-3-4-6-11(9)19-13/h3-6,12,14,18-19H,7-8H2,1-2H3
InChIKeyFOUOSAVQDWJOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEL24: Mdm2 E3 Ligase Inhibitor for p53-Mediated Research


1,3-Dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione (also designated MEL24; CAS 642072-48-8; molecular formula C₁₇H₁₈N₄O₃; MW 326.35) is a synthetic small-molecule inhibitor of the Mdm2 E3 ubiquitin ligase [1]. The compound incorporates a tetrahydro-β-carboline (pyrido[3,4-b]indole) scaffold conjugated to a 1,3-dimethylbarbituric acid moiety . It acts through a p53-dependent mechanism to reduce cell survival and enhance sensitivity to DNA-damaging agents, positioning it as a research tool for in vitro antitumor studies [1][2].

Why MEL24 Cannot Be Replaced by Generic Mdm2 Antagonists


MEL24 is frequently misclassified as a generic Mdm2 antagonist, but its mechanism of action fundamentally differs from canonical Mdm2-p53 interaction inhibitors such as Nutlin-3. While Nutlin-3 disrupts the physical binding interface between Mdm2 and p53, MEL24 functions as an Mdm2 E3 ligase inhibitor that targets the ubiquitin ligase activity of the Mdm2-MdmX hetero-complex without disrupting complex formation [1]. This mechanistic distinction confers different functional consequences on p53 stabilization, ubiquitination profiles, and cellular response kinetics. Procurement decisions predicated solely on Mdm2 target annotation will fail to capture these critical operational differences, potentially compromising experimental reproducibility and interpretation [2].

MEL24: Quantitative Evidence vs. Comparators


Mdm2/p53 Interaction Inhibition versus Nutlin-3

MEL24 demonstrates potent inhibition of the Mdm2/p53 protein-protein interaction with an IC₅₀ of 15 nM in human U87MG glioblastoma cells as measured by quantitative sandwich immunoassay [1]. In contrast, the prototypical Mdm2 antagonist Nutlin-3 exhibits an IC₅₀ of 90 nM in cell-free assays [2]. This 6-fold difference in potency indicates that MEL24 provides superior blockade of the Mdm2-p53 axis at lower concentrations, a critical parameter for experimental systems where off-target effects from high compound concentrations must be minimized.

Mdm2-p53 interaction E3 ubiquitin ligase p53 pathway

p53 Activation in 293T Cells

In 293T cells, MEL24 elicits a p53-dependent biological response with an ED₅₀ of 9.2 μM [1][2]. This value provides a quantitative benchmark for experimental design that is distinct from the Mdm2/p53 interaction IC₅₀ (15 nM). The approximately 600-fold difference between the biochemical IC₅₀ and the cellular ED₅₀ reflects the compound's mechanism of action—inhibition of E3 ligase activity rather than direct displacement of p53 from Mdm2—and establishes a defined concentration window for achieving functional p53 activation without acute cytotoxicity [3].

p53 activation ED50 dose-response

MdmX Stabilization versus Nutlin-3

Treatment of HCT116 colorectal carcinoma cells (p53 wild-type) with MEL24 at 15 μM for 6 hours increased Mdm2, p53, and MdmX protein levels while simultaneously inhibiting endogenous MdmX degradation [1]. This outcome is mechanistically distinct from Nutlin-3, which disrupts Mdm2-p53 binding but does not directly inhibit the E3 ligase activity responsible for MdmX turnover . Preservation of MdmX, a key negative regulator of p53 that itself is regulated by Mdm2-mediated ubiquitination, is a functional signature of E3 ligase inhibition rather than simple p53-Mdm2 disruption [1].

MdmX stabilization E3 ligase inhibition HCT116 cells

Mdm2 Stabilization in p53-Null Cells

In H1299 lung carcinoma cells (p53-null), treatment with MEL24 at 15 μM (5 μg/mL) for 6 hours resulted in marked accumulation of Flag-tagged Mdm2 protein as detected by Western blotting, independent of p53 transcriptional activity [1]. This p53-independent Mdm2 stabilization is a direct consequence of E3 ligase inhibition and contrasts with Nutlin-3, which requires intact p53 for Mdm2 accumulation via transcriptional feedback [2]. The ability of MEL24 to elevate Mdm2 protein levels in the absence of p53 confirms its mechanism of action as a bona fide E3 ligase inhibitor rather than a transcriptional activator.

p53-null Mdm2 stabilization E3 ligase inhibition

Inhibition of Mdm2 and p53 Ubiquitination

In cellular ubiquitination assays, MEL24 (31 μM, 10 μg/mL) inhibited both Mdm2 and p53 ubiquitination, as demonstrated by reduced ubiquitin conjugate formation in Mdm2-luciferase reporter cells [1]. This inhibition of ubiquitination directly correlates with increased p53 protein stability and transcriptional activity [2]. In contrast, Nutlin-3 disrupts Mdm2-p53 binding but does not inhibit Mdm2 E3 ligase catalytic activity; ubiquitination of other Mdm2 substrates may continue unimpeded . MEL24 therefore produces a broader blockade of Mdm2-dependent ubiquitination events.

ubiquitination E3 ligase activity p53 stability

Structural Distinction vs. MEL23

MEL24 (CAS 642072-48-8; C₁₇H₁₈N₄O₃; MW 326.35) features a 1,3-dimethylbarbituric acid moiety conjugated at the 5-position to a 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl group . This specific conjugation pattern distinguishes it from the closely related analog MEL23 (CAS 642072-49-9), which bears an N-butyl substitution on the barbiturate ring rather than N,N-dimethyl substitution . The structural variation between MEL23 and MEL24 correlates with differential E3 ligase inhibitory activity (MEL23 exhibits 70.6% inhibition of Mdm2-MdmX hetero-complex at 100 μM versus 17.6% for Mdm2-Mdm2 homo-complex) and distinct cellular ED₅₀ values (MEL23: 7.5 μM; MEL24: 9.2 μM in 293T cells) [1].

chemical structure SAR barbituric acid

MEL24 Research Applications


Antitumor Studies in p53 Wild-Type Cells

MEL24 is optimally deployed in in vitro antitumor research involving p53 wild-type cancer cell lines (e.g., HCT116 colorectal carcinoma, RKO colon carcinoma, U2OS osteosarcoma) where p53-dependent cell survival and DNA damage sensitization are being evaluated [1]. The compound's ED₅₀ of 9.2 μM in 293T cells provides a validated dosing benchmark, while its ability to elevate p53, Mdm2, and MdmX levels at 15 μM over 6 hours in HCT116 cells defines a robust experimental window for pathway activation [2]. This application leverages MEL24's capacity to activate p53 transcriptional programs while simultaneously stabilizing Mdm2 and MdmX proteins, a functional profile distinct from Nutlin-3 [1].

Mdm2 E3 Ligase Activity and Ubiquitination Dynamics

Researchers investigating the catalytic function of Mdm2 as an E3 ubiquitin ligase—rather than its role as a p53-binding protein—will find MEL24 indispensable. The compound directly inhibits Mdm2-MdmX hetero-complex E3 ligase activity and reduces cellular ubiquitination of both Mdm2 and p53 at 31 μM [1][2]. This functional readout cannot be achieved with Nutlin-3, which disrupts binding but does not inhibit catalytic activity . MEL24 therefore enables experimental designs that isolate the ubiquitin ligase function of Mdm2, facilitating studies on substrate specificity, ubiquitin chain topology, and proteasomal degradation dynamics [2].

Studies in p53-Null or p53-Mutant Cells

MEL24 uniquely enables investigation of Mdm2 E3 ligase inhibition in cellular systems lacking functional p53. As demonstrated in H1299 lung carcinoma cells (p53-null), MEL24 (15 μM, 6 hours) stabilizes Mdm2 protein independently of p53 transcriptional activity [1]. Nutlin-3 is ineffective in these systems because it requires intact p53 to induce Mdm2 accumulation via transcriptional feedback [2]. Researchers working with p53-mutant cancer models, p53 knockout cell lines, or studying p53-independent functions of Mdm2 will derive maximal experimental value from MEL24 over alternative Mdm2-targeting compounds [1].

SAR Studies of Tetrahydro-β-Carboline Barbiturates

MEL24 serves as a critical reference compound within the tetrahydro-β-carboline barbiturate chemical series for SAR investigations. Its structural features—specifically the 1,3-dimethylbarbituric acid conjugation to the tetrahydro-β-carboline core—distinguish it from closely related analogs such as MEL23 (N-butyl substituted) [1][2]. Comparative analysis with MEL23 reveals distinct biological profiles: MEL23 exhibits ED₅₀ 7.5 μM and differential selectivity for Mdm2-MdmX versus Mdm2-Mdm2 complexes (70.6% vs 17.6% inhibition at 100 μM), while MEL24 shows ED₅₀ 9.2 μM [3]. Laboratories synthesizing or evaluating novel tetrahydro-β-carboline derivatives require authentic MEL24 as a benchmark to contextualize their SAR findings and validate assay performance [1].

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